molecular formula C8H5BrN2 B3423002 4-Bromo-2,7-naphthyridine CAS No. 28002-16-6

4-Bromo-2,7-naphthyridine

Cat. No.: B3423002
CAS No.: 28002-16-6
M. Wt: 209.04 g/mol
InChI Key: AZSTZKZCZFRDHB-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and their Chemical Significance

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like framework. There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.org This isomeric diversity leads to a wide range of physical and chemical properties. For instance, the melting points of naphthyridine isomers span from below 40°C for 1,6-naphthyridine (B1220473) to 114-115°C for the 2,6-isomer. acs.org

Importance of Nitrogen Atom Positioning in Reactivity Profiles

The location of the nitrogen atoms within the naphthyridine core is a critical determinant of the molecule's reactivity. nih.gov The nitrogen atoms, being more electronegative than carbon, create regions of lower electron density in the aromatic system, making the rings susceptible to nucleophilic attack. nih.gov The basicity of the nitrogen atoms, which can be quantified by their pKa values, also varies between isomers and influences their interaction with other molecules and their catalytic activity. acs.org For example, in the hydrogenation of naphthyridine isomers, the selectivity of the reaction can be directed by the pKa of the nitrogen atoms. acs.org The repulsion between lone pairs of electrons on adjacent nitrogen atoms, as seen in 1,8-naphthyridine (B1210474), can also lead to enhanced reactivity. cdnsciencepub.com

Contextualizing 4-Bromo-2,7-naphthyridine within Heterocyclic Chemistry

Within the family of naphthyridines, the 2,7-naphthyridine isomer is a key structural motif found in various biologically active compounds. ontosight.aimdpi.com The introduction of a bromine atom at the 4-position of the 2,7-naphthyridine core, creating this compound, significantly expands its chemical versatility.

Role of Halogenation in Modulating Reactivity and Synthetic Utility

Halogenation is a fundamental strategy in organic synthesis to modify the electronic properties and reactivity of a molecule. In the context of naphthyridines, the introduction of a halogen atom, such as bromine, serves multiple purposes. It can alter the electron density of the ring system, influencing its susceptibility to further reactions. cymitquimica.com The position of the halogen atom is crucial; for instance, bromination of different naphthyridine isomers can lead to a variety of substituted products. acs.org

Strategic Significance of the Bromine Atom as a Leaving Group and Functional Handle

The bromine atom in this compound is an excellent leaving group, making it a valuable "handle" for introducing a wide array of functional groups through nucleophilic substitution or cross-coupling reactions. researchgate.netsmolecule.com This reactivity is a cornerstone of its synthetic utility. For example, the bromine atom can be readily displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. smolecule.combeilstein-journals.org This allows for the construction of more complex molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.combeilstein-journals.org The regioselective metalation of brominated naphthyridines further highlights their importance as versatile building blocks in the synthesis of complex heterocyclic systems. beilstein-journals.orgd-nb.info

Detailed Research Findings on this compound

Recent research has demonstrated the utility of 4-bromobenzo[c] mdpi.commdpi.comnaphthyridine as a precursor for the synthesis of various substituted derivatives. beilstein-journals.orgd-nb.info Through regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl, a range of electrophiles can be introduced. This methodology provides access to 4,5-disubstituted benzo[c] mdpi.commdpi.comnaphthyridines, which are valuable intermediates for the synthesis of natural products and their analogues. beilstein-journals.orgd-nb.info

Furthermore, the bromine atom can be transformed through various cross-coupling reactions, enabling the introduction of aryl and other functional groups. d-nb.info These reactions underscore the strategic importance of the bromo-substituent in the elaboration of the 2,7-naphthyridine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSTZKZCZFRDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28002-16-6
Record name 4-bromo-2,7-naphthyridine
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Synthetic Methodologies for 4 Bromo 2,7 Naphthyridine and Its Precursors

Contemporary Synthetic Routes Utilizing Building Blocks

Modular Construction of Halogenated Naphthyridine Systems

Modular synthesis provides a powerful and flexible approach for constructing complex heterocyclic systems like halogenated naphthyridines. This strategy involves the stepwise assembly of the core structure from versatile precursors, allowing for precise control over the final substitution pattern.

One such modular strategy utilizes substituted bromoformylpyridines as key starting materials. These precursors can undergo a sequence of reactions, including Heck coupling with N-vinylphthalimide followed by cyclization, to form the tetrahydro-2,7-naphthyridine core. This method is notable for its regioselective cyclization, though it can be sensitive to steric effects.

Palladium-catalyzed cross-coupling reactions are instrumental in these modular approaches. For instance, methods for the synthesis of complex pyridoacridine alkaloids often rely on the functionalization of a pre-existing halogenated naphthyridine scaffold. Techniques like Suzuki and Stille cross-coupling reactions are employed to introduce aryl or other functional groups onto the naphthyridine ring system, demonstrating the utility of halogenated intermediates like 4-bromo-2,7-naphthyridine as platforms for further molecular elaboration. The synthesis of related 4-chlorobenzo[c] dntb.gov.uanaphthyridine derivatives has been shown to be amenable to substitution with various nucleophiles and to undergo palladium-catalyzed cross-coupling reactions.

A summary of selected modular approaches is presented below.

Methodology Key Precursors Key Reactions Primary Advantage
Heck Coupling & CyclizationSubstituted bromoformylpyridines, N-vinylphthalimideHeck Coupling, CyclizationModular, regioselective formation of the core structure.
Suzuki/Stille Cross-CouplingHalogenated (e.g., chloro, bromo) naphthyridinesPalladium-catalyzed C-C bond formationVersatile functionalization of the naphthyridine scaffold.

Multi-Component Reactions for Accessing Functionalized 2,7-Naphthyridines

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like functionalized 2,7-naphthyridines from simple starting materials in a single pot. These reactions are characterized by their high atom economy, convergence, and ability to rapidly generate molecular diversity.

One notable MCR involves a three-component reaction to produce dihydro-2,7-naphthyridine-1-ones. These intermediates, which can be subsequently oxidized or reduced, are formed from the reaction of various aldehydes and amines, providing access to analogs of the natural product lophocladine A. Another effective method is the one-pot, three-component synthesis of benzo[c] dntb.gov.uanaphthyridines using aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone. This reaction proceeds in good yields at room temperature, catalyzed by a small amount of ceric ammonium (B1175870) nitrate, and is compatible with a wide range of functional groups.

A further example is the regioselective, three-component synthesis of benzo[c]pyrazolo dntb.gov.uanaphthyridines from the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455). This process involves a cascade of reactions including Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and finally aromatization to yield the desired functionalized naphthyridine product.

The table below compares different multi-component reactions used to access 2,7-naphthyridine (B1199556) scaffolds.

Reaction Type Starting Components Catalyst/Conditions Product Scaffold
Lophocladine Analog SynthesisAldehydes, Amines, Nicotinamide-derived precursorsMildly acidic (e.g., AcOH), Microwave irradiationDihydro-2,7-naphthyridine-1-ones
Ceric Ammonium Nitrate Catalyzed SynthesisAromatic amines, Aromatic aldehydes, N-carbethoxy-4-piperidoneCeric Ammonium Nitrate (CAN), Room TemperatureBenzo[c] dntb.gov.uanaphthyridines
"On-Water" Pyrazolo-fused SynthesisIsatin, Malononitrile, 3-AminopyrazoleNaOH, Reflux in waterBenzo[c]pyrazolo dntb.gov.uanaphthyridines researchgate.net

Advanced Methodologies for Enhanced Synthesis

To meet the demands of modern chemical synthesis for greater efficiency, safety, and sustainability, advanced methodologies such as flow chemistry and green chemistry principles are being applied to the production of naphthyridines.

Flow Chemistry Applications in Naphthyridine Production

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater potential for automation and scalability. While the application of this technology specifically for this compound is still an emerging area, related syntheses highlight its potential.

An automated, continuous flow synthesis has been reported for producing tetrahydronaphthyridine isomers, which are valuable precursors. dntb.gov.uaresearchgate.net This approach combines steps like photoredox-catalyzed hydroaminoalkylation with intramolecular SNAr or palladium-catalyzed C-N bond formation in a continuous sequence. researchgate.net Furthermore, flow processes have been successfully established for the functionalization of related heterocyclic systems. For example, a flow Suzuki-Miyaura process was developed to afford polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives in high yields with very short residence times (e.g., 10 minutes). researchgate.net

Green Chemistry Principles in this compound Synthesis (e.g., "on-water" reactions)

Adherence to green chemistry principles is crucial for developing sustainable synthetic methods. A prime example in the context of naphthyridine synthesis is the development of "on-water" reactions. These methods leverage the unique properties of water as a solvent to promote organic transformations, often with enhanced reaction rates and selectivity.

An efficient and environmentally benign protocol has been developed for the synthesis of benzo[c]pyrazolo dntb.gov.uanaphthyridine derivatives through a regioselective, multi-component "on-water" reaction. researchgate.net This synthesis proceeds by refluxing isatin, malononitrile, and 3-aminopyrazole in water, followed by base-mediated cyclization. mdpi.com The key advantages of this approach are summarized in the table below.

Green Chemistry Principle Implementation in Naphthyridine Synthesis Benefit
Use of a Green SolventWater is used as the reaction medium. researchgate.netNon-toxic, inexpensive, readily available, and can enhance reaction rates. researchgate.net
Atom EconomyA multi-component reaction incorporates most atoms from the starting materials into the final product.Reduces waste and improves efficiency.
Energy EfficiencyThe reaction proceeds efficiently at reflux temperatures.Lower energy consumption compared to high-temperature or pressure reactions.
Reduced Derivatives/WasteA one-pot procedure minimizes intermediate isolation and purification steps.Leads to reduced waste products. mdpi.com
Catalyst TypeThe key bond-forming steps are transition-metal-free. researchgate.netmdpi.comAvoids the cost, toxicity, and environmental impact of heavy metal catalysts.

This methodology, which combines the benefits of MCRs with green solvent use, represents a significant step towards the sustainable production of complex functionalized 2,7-naphthyridine systems. researchgate.net

An article on the chemical compound “this compound” cannot be generated as requested.

Following a thorough review of available scientific literature, specific experimental data regarding the reactivity and transformation pathways of this compound, as outlined in the user's request, could not be located.

The searches yielded detailed information for a structurally related but distinct compound, 4-bromobenzo[c] researchgate.netnih.govnaphthyridine , including its metalation and cross-coupling reactions d-nb.info. However, no specific examples, reaction conditions, or research findings were found for the direct metalation or palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi, Heck) of the specified compound, this compound.

To adhere to the strict instructions of focusing solely on this compound and ensuring scientific accuracy, the article cannot be written without the requisite factual basis from published research.

Reactivity and Transformation Pathways of 4 Bromo 2,7 Naphthyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

Cobalt-Catalyzed Cross-Couplings

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective method for the functionalization of electron-deficient N-heterocycles, including halogenated naphthyridines. nih.gov These reactions often exhibit a broad scope and high efficiency. nih.govacs.org Simple cobalt salts, such as cobalt(II) chloride (CoCl₂), can effectively catalyze the coupling of various halogenated naphthyridines with organometallic reagents. nih.gov

The use of alkyl- and arylmagnesium halides (Grignard reagents) in conjunction with cobalt catalysts provides a direct route to C-C bond formation at the 4-position of the naphthyridine core. nih.gov Research has shown that CoCl₂ at a loading of 5 mol% can efficiently catalyze the cross-coupling of chloronaphthyridines with both alkyl- and arylmagnesium reagents. nih.govacs.org For instance, 1-chloro-2,7-naphthyridine (B1590431) reacts with methylmagnesium chloride and sec-butylmagnesium chloride to yield the corresponding alkylated products in high yields. acs.org Similarly, bisarylation of dichloronaphthyridines has been achieved using various arylmagnesium bromides. nih.govacs.org Sterically hindered Grignard reagents, such as mesitylmagnesium bromide, have also been successfully coupled. nih.govacs.org

The addition of certain ligands can significantly enhance the scope of these cobalt-catalyzed reactions. It has been demonstrated that the addition of sodium formate (B1220265) or pivalate (B1233124) considerably broadens the applicability of these cross-couplings, allowing for the use of arylzinc reagents as well. nih.gov

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines with Grignard Reagents Note: The following data is based on reactions with chloro- and dichloronaphthyridines as representative examples of the reactivity of halogenated naphthyridines.

Halonaphthyridine SubstrateGrignard ReagentCatalystYield (%)Reference
3,6-dichloro-1,8-dimethyl-2,7-naphthyridine4-(trimethylsilyl)phenylmagnesium bromide5% CoCl₂62 nih.gov, acs.org
3,6-dichloro-1,8-dimethyl-2,7-naphthyridine4-(N,N-dimethylamino)phenylmagnesium bromide5% CoCl₂73 nih.gov, acs.org
3,6-dichloro-1,8-dimethyl-2,7-naphthyridine4-anisylmagnesium bromide5% CoCl₂60 nih.gov, acs.org
3,6-dichloro-1,8-dimethyl-2,7-naphthyridineMesitylmagnesium bromide5% CoCl₂93 nih.gov, acs.org
1-chloro-2,7-naphthyridine2-phenylethylmagnesium bromide5% CoCl₂82 nih.gov
1-chloro-2,7-naphthyridineMethylmagnesium chloride5% CoCl₂98 acs.org

The functionalization of naphthyridines bearing different halogen atoms can be achieved with high regioselectivity by employing a stepwise cross-coupling strategy that leverages the different reactivities of halogens with various catalysts. nih.govacs.org A notable example involves 1-chloro-4-iodo-2,7-naphthyridine. nih.govacs.org

In this case, a selective palladium-catalyzed Negishi cross-coupling is first performed. The greater reactivity of the carbon-iodine bond towards palladium catalysts allows for the selective substitution at the C4 position. The reaction of 1-chloro-4-iodo-2,7-naphthyridine with phenylzinc chloride in the presence of a palladium catalyst exclusively furnishes 1-chloro-4-phenyl-2,7-naphthyridine in high yield (82%). nih.govacs.org

Following this selective functionalization, the remaining chlorine atom at the C1 position can be targeted. A subsequent cobalt-catalyzed cross-coupling with an arylzinc chloride reagent leads to the formation of the mixed bisarylated naphthyridine in 91% yield. nih.govacs.org This sequential Pd/Co-catalyzed approach highlights the ability to achieve controlled, regioselective functionalization of polyhalogenated naphthyridine systems. nih.govacs.org

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis represents a highly desirable alternative for cross-coupling reactions due to iron's low cost, abundance, and low toxicity. princeton.edu While iron-catalyzed cross-couplings have been successfully applied to the functionalization of some N-heterocycles, their scope with chloronaphthyridines has been reported to be quite limited. nih.gov However, the field of iron-catalyzed cross-coupling is rapidly advancing, with protocols developed for the coupling of aryl chlorides with Grignard reagents and arylboronic esters. dntb.gov.uachemrxiv.org These reactions often involve the use of ligands such as N-heterocyclic carbenes (NHCs) to stabilize the iron catalyst and promote the reaction. chemrxiv.org The general mechanism for iron-catalyzed cross-coupling with Grignard reagents is believed to involve oxidative addition, transmetalation, and reductive elimination steps, similar to palladium- and nickel-catalyzed cycles. Given the progress in this area, it is conceivable that more efficient iron-based catalytic systems could be developed for the effective cross-coupling of 4-bromo-2,7-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 2,7-naphthyridine (B1199556) ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this type of reaction, a nucleophile attacks the aromatic ring, displacing a leaving group, such as a halide. wikipedia.org The presence of electron-withdrawing nitrogen atoms in the naphthyridine core activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com This activation is particularly effective when the electron-withdrawing groups (in this case, the ring nitrogens) are positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). chemistrysteps.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For this compound, the bromine at the C4 position is activated by the nitrogen atom at the 7-position (para) and the nitrogen at the 2-position (meta-like relation through the fused ring system), facilitating its displacement by a variety of nucleophiles.

Replacement of Bromine by Various Nucleophiles (e.g., alcoholates, phenolates, hydrazines)

The bromine atom at the C4 position of the 2,7-naphthyridine skeleton can be readily displaced by a range of nucleophiles. Studies on the closely related 4-chlorobenzo[c] d-nb.infosigmaaldrich.comnaphthyridine have demonstrated facile substitution with alcoholates and phenolates. d-nb.infonih.gov This reactivity is directly applicable to this compound, as bromide is also an excellent leaving group in SNAr reactions.

Alcoholates and Phenolates: The reaction with sodium or potassium salts of alcohols (alcoholates) or phenols (phenolates) leads to the formation of the corresponding ethers. These reactions typically proceed under mild conditions, reflecting the high activation of the C4 position. d-nb.infonih.gov

Hydrazines: The reaction with hydrazine (B178648) or its derivatives is another important transformation. For example, the synthesis of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine from a corresponding 4-substituted precursor demonstrates the viability of using hydrazine as a nucleophile to displace a leaving group on a naphthyridine ring. researchgate.net These hydrazinyl derivatives serve as versatile intermediates for the synthesis of fused heterocyclic systems and compounds with Schiff base moieties. researchgate.net

Table 2: Nucleophilic Aromatic Substitution on Halogenated Naphthyridine Scaffolds

Halonaphthyridine SubstrateNucleophileProduct TypeReference
4-Chlorobenzo[c] d-nb.infosigmaaldrich.comnaphthyridineAlcoholates4-Alkoxybenzo[c] d-nb.infosigmaaldrich.comnaphthyridine d-nb.info, nih.gov
4-Chlorobenzo[c] d-nb.infosigmaaldrich.comnaphthyridinePhenolates4-Phenoxybenzo[c] d-nb.infosigmaaldrich.comnaphthyridine d-nb.info, nih.gov
4-Substituted 2,7-dimethyl-1,8-naphthyridineHydrazine4-Hydrazinyl-2,7-dimethyl-1,8-naphthyridine researchgate.net

Influence of Reaction Conditions on Selectivity and Yield

The outcome of chemical transformations involving the this compound scaffold is highly dependent on the specific reaction conditions employed. For instance, in the regioselective direct ring metalation of 4-bromobenzo[c] semanticscholar.orgsigmaaldrich.comnaphthyridine at the C-5 position using TMPMgCl∙LiCl, subsequent reactions with various aldehydes yielded the corresponding secondary alcohols in moderate to good yields (50–66%). d-nb.info Attempts to optimize these yields by modifying conditions—such as using 2.2 equivalents of the base, altering reaction times, or adjusting the temperature—proved unsuccessful in improving the outcome. d-nb.info This suggests that for this specific transformation, the yield is limited by factors other than these common variables.

In contrast, other reaction types on the 2,7-naphthyridine skeleton show high sensitivity and efficiency under specific catalytic conditions. A notable example is the DMAP-promoted annulation cascade reaction used to construct complex fused semanticscholar.orgsigmaaldrich.comnaphthyridine frameworks. This process is characterized by its high yields and excellent chemo-, regio-, and diastereoselectivity, all achieved under mild reaction conditions. semanticscholar.orgresearchgate.net The success of this reaction highlights how the choice of catalyst (DMAP) and reactants (e.g., Morita-Baylis-Hillman carbonates and α,β-unsaturated imines) can lead to highly selective and high-yielding transformations where other methods might falter. semanticscholar.orgresearchgate.net

Reaction TypeReagents/ConditionsProduct(s)YieldObservations
Metalation/Aldehyde Addition1) 1.1 equiv. TMPMgCl∙LiCl, -40 °C; 2) Aldehydes5-Substituted secondary alcohols50-66%Yields were not improved by altering base equivalents, time, or temperature. d-nb.info
Annulation CascadeDMAP, MBH Carbonates, IminesFused Benzo[c] semanticscholar.orgsigmaaldrich.comnaphthyridinesHighReaction proceeds with excellent selectivity under mild conditions. semanticscholar.orgresearchgate.net

Homolytic Substitution Reactions

Homolytic substitution, particularly the Minisci reaction, provides a powerful tool for the direct C-H functionalization of heteroaromatic compounds like this compound. This reaction involves the addition of a carbon-centered radical to the protonated heteroaromatic ring. scispace.comresearchgate.net

The Minisci reaction has been effectively applied to the 4-bromobenzo[c] semanticscholar.orgsigmaaldrich.comnaphthyridine system for functionalization at the C-5 position. d-nb.info In this process, nucleophilic carbon-centered radicals are generated from various precursors, typically using a peroxide initiator. d-nb.infoscispace.com These radicals then selectively add to the C-5 position of the naphthyridine ring. Research has shown that radicals such as 1,3,5-trioxanyl, ethoxycarbonyl, and methyl radicals readily participate in this reaction. d-nb.info However, not all radicals are suitable; for example, the benzoyl radical was found to be unreactive under these conditions. d-nb.info This selectivity allows for the targeted introduction of diverse alkyl groups onto the heterocyclic core.

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions provide elegant pathways to construct complex, fused-ring systems from appropriately substituted this compound precursors. These methods are valuable for synthesizing polycyclic aromatic alkaloids and their analogues.

Parham-type cyclizations have been utilized to create fused pyrido[4,3,2-mn]acridone structures from 4-bromobenzo[c] semanticscholar.orgsigmaaldrich.comnaphthyridine. The strategy involves a multi-step sequence that begins with the introduction of a (hetero)aromatic ring bearing an ortho-ester group at the C-4 position via Suzuki or Negishi cross-coupling reactions. d-nb.info Following this, a directed remote ring metalation at the C-5 position is performed. This metalation creates a nucleophilic center that spontaneously attacks the proximate ester group in an intramolecular fashion, leading to the formation of a new fused ring. d-nb.info This combination of cross-coupling, regioselective metalation, and subsequent intramolecular cyclization provides a powerful and efficient route to complex heterocyclic systems. d-nb.info

Intramolecular Biaryl Synthesis (e.g., Heck-type reactions)

Research into the functionalization of related compounds, such as 4-bromobenzo[c] nih.govnih.govnaphthyridine, has been conducted to synthesize analogues of pyridoacridine alkaloids. In one such study, an attempt was made to achieve an intramolecular biaryl synthesis through a Heck-type palladium-catalyzed reaction. However, the experiment, which employed palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate, did not yield the expected tetracyclic product. nih.gov

Further extensive searches for the intramolecular Heck-type cyclization of this compound derivatives with a tethered alkene or another aryl group did not yield specific examples of successful reactions, including detailed experimental conditions or product yields. The available literature primarily focuses on other methods for the synthesis of fused naphthyridine systems, such as Povarov reactions, cycloadditions, or metal-catalyzed cross-coupling reactions followed by cyclization. nih.gov

Due to the lack of specific research findings on the successful application of intramolecular Heck-type reactions for the biaryl synthesis of this compound, a data table of detailed research findings cannot be provided at this time.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR (¹H, ¹³C) and Chemical Shift Analysis

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of 4-Bromo-2,7-naphthyridine is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system. The chemical shifts (δ) of these protons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, which generally cause a downfield shift. Protons on the pyridine (B92270) ring containing the bromine atom will exhibit different shifts compared to those on the other ring.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine core. The carbon atom directly bonded to the bromine (C-4) will experience a significant shift due to the halogen's inductive effect. The chemical shifts of the other carbons are influenced by their proximity to the nitrogen atoms and the substituted bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~9.2~153
3~7.8~120
4-~125
5~8.0~122
6~7.6~137
8~9.2~150
4a-~148
8a-~135

Note: The values presented are estimates and may vary from experimentally determined shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the this compound molecule. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons on the same ring, for example, between H-5 and H-6, helping to trace the proton connectivity around the rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at H-1 would show a cross-peak with the carbon signal at C-1.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is particularly useful for determining stereochemistry. In a planar aromatic system like this compound, NOESY/ROESY can help to confirm assignments by showing correlations between protons on the same side of the molecule.

Deuteration Experiments for Site-Specific Functionalization Confirmation

Deuteration experiments serve as a powerful method to confirm the position of reactivity or functionalization on an aromatic ring. In a study on the related compound, 4-bromobenzo[c] rsc.orguni.lunaphthyridine, a deuteration experiment was performed to confirm the regioselectivity of a metalation reaction. beilstein-journals.orgnih.gov After performing the reaction and then quenching with deuterium (B1214612) oxide (D₂O), ¹H NMR spectroscopy is used to analyze the product. The disappearance or reduction in the integration of a specific proton signal indicates that the deuterium has been incorporated at that site. For instance, if a reaction were to selectively target the C-5 position of this compound, quenching with D₂O would lead to a decrease in the intensity of the H-5 signal in the ¹H NMR spectrum, confirming the site of the reaction. beilstein-journals.org

Incremental Calculation Methods for Predicting Chemical Shifts

In the absence of extensive experimental data, incremental calculation methods can be used to predict the ¹H and ¹³C NMR chemical shifts of substituted 2,7-naphthyridines with reasonable accuracy. mdpi.com These methods start with the known, assigned chemical shifts of the unsubstituted 2,7-naphthyridine (B1199556) parent compound. Then, the chemical shift of a substituted derivative is calculated by adding substituent-induced chemical shift (SCS) increments to the shifts of the parent molecule. The deviation from experimental data is typically within ±0.2 ppm for proton spectra and ±4.5 ppm for carbon spectra. mdpi.com

The general formulas are:

For ¹H NMR: δHᵢ = δHᵢₙ + ΣXⱼᵢ

For ¹³C NMR: δCᵢ = δCᵢₙ + ΣZⱼᵢ

Where:

δHᵢ and δCᵢ are the chemical shifts of the proton and carbon at position i.

δHᵢₙ and δCᵢₙ are the chemical shifts of the corresponding nuclei in unsubstituted 2,7-naphthyridine.

Xⱼᵢ and Zⱼᵢ are the empirically derived increments for a substituent at position j affecting the nucleus at position i.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization (EI-MS) and Fragmentation Pathways

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation.

For this compound (C₈H₅BrN₂), the molecular ion peak (M⁺) would be expected at m/z 208 and 210, with nearly equal intensity (a characteristic 1:1 ratio) due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the 2,7-naphthyridine ring system generally proceeds through the loss of neutral molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). mdpi.com The primary fragmentation pathways for this compound would likely involve:

Loss of a bromine radical (•Br): This would lead to a fragment ion at m/z 129.

Loss of HBr: This would result in a fragment at m/z 128.

Cleavage of the naphthyridine ring: Following the initial loss or retention of bromine, the ring can fragment. Common fragmentation pathways for the naphthyridine core involve the sequential loss of HCN (27 Da), leading to characteristic ions. aip.org Fragments with m/z values of 104, 103, 77, 76, and 50 are commonly observed in the mass spectra of 2,7-naphthyridine derivatives. mdpi.com

Table 2: Predicted Key EI-MS Fragments for this compound.
m/zPossible Fragment IonNotes
208/210[C₈H₅BrN₂]⁺Molecular ion (M⁺), showing bromine isotope pattern.
129[C₈H₅N₂]⁺Loss of •Br from M⁺.
103[C₇H₃N]⁺Loss of HCN from [C₈H₅N₂]⁺.
76[C₆H₄]⁺Further fragmentation, loss of HCN.

Electrospray Ionization (ESI-MS) and Chemical Ionization (CI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are particularly useful for analyzing organic molecules like this compound, as they minimize fragmentation and typically produce an intact molecular ion or a protonated molecule.

In Chemical Ionization (CI-MS), a reagent gas such as isobutane (B21531) is used to achieve gentle protonation of the analyte. For 2,7-naphthyridine derivatives, this method is highly effective, primarily displaying the protonated molecular ion (MH⁺) mdpi.com. The high proton affinity of the nitrogen atoms in the naphthyridine ring system facilitates this process. It can also lead to the formation of stable addition complexes, such as with the tertiary butyl cation from isobutane ([M+t-Bu]⁺) mdpi.com.

Electrospray Ionization (ESI-MS) is another soft ionization method that is well-suited for polar, nitrogen-containing heterocyclic compounds. High-resolution ESI-MS can provide highly accurate mass measurements, confirming the elemental formula. For this compound (C₈H₅BrN₂), the expected monoisotopic mass is approximately 207.9640 u. The technique typically detects the protonated molecule [M+H]⁺, but other adducts can also be observed.

Table 1: Predicted ESI-MS Adducts for this compound

Adduct Formula Predicted m/z
[M+H]⁺ C₈H₆BrN₂⁺ 208.9709
[M+Na]⁺ C₈H₅BrN₂Na⁺ 230.9528
[M+K]⁺ C₈H₅BrKN₂⁺ 246.9268
[M+NH₄]⁺ C₈H₉BrN₃⁺ 225.9974

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by vibrations associated with its aromatic heterocyclic core and the carbon-bromine bond.

The key vibrational modes expected for this compound include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N Ring Stretching: The vibrations of the naphthyridine ring system appear as a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur at lower frequencies, typically below 1300 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is a key diagnostic peak, generally found in the lower frequency "fingerprint" region of the spectrum, often around 550 cm⁻¹ for bromo-aromatic compounds .

Table 2: Expected IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C and C=N Ring Stretch 1400 - 1650
C-H In-Plane Bending 1000 - 1300
C-H Out-of-Plane Bending 650 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 2,7-naphthyridine ring is expected to give rise to strong absorptions in the UV region. The primary electronic transitions for aromatic and heteroaromatic compounds are π→π* and n→π*.

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For naphthyridine derivatives, these transitions are responsible for the main absorption bands grafiati.com.

n→π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.

The presence of the bromine atom, a halogen substituent, can influence the absorption spectrum through its electronic effects, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound nsf.gov. Studies on related naphthyridine structures show strong absorption maxima in the UV region, often around 340 nm, which can be assigned to π→π* transitions grafiati.com.

Table 3: General Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π→π* π → π* UV (200-400 nm) High

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, an analysis would be expected to yield precise data on the planarity of the fused naphthyridine ring system and the geometry of the C-Br bond. Data from related bromo-substituted N-heterocyclic compounds, such as 2,4-Dibromothiazole, illustrates the type of structural parameters that can be determined st-andrews.ac.uk. Such an analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which define the packing of the molecules in the crystal lattice.

Table 4: Illustrative Crystallographic Data from a Related Bromo-Heterocycle (2,4-Dibromothiazole)

Parameter Example Value
Crystal System Orthorhombic
Space Group Fmm2
Unit Cell Dimension (a) 6.700 Å
Unit Cell Dimension (b) 16.21 Å
Unit Cell Dimension (c) 5.516 Å

Note: This data is for 2,4-Dibromothiazole and serves only as an example of the parameters obtained from X-ray crystallography. st-andrews.ac.uk

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle atoms, molecules, and condensed phases. DFT has become a primary tool for predicting the geometries and electronic properties of molecules due to its favorable balance of accuracy and computational cost. For a molecule like 4-Bromo-2,7-naphthyridine, DFT calculations would provide fundamental insights into its behavior.

A detailed theoretical investigation of the electronic structure of this compound using DFT methods is not extensively reported in the current scientific literature. However, such an analysis would be crucial for understanding its chemical behavior.

DFT calculations would be employed to determine the optimized molecular geometry and the energies and shapes of the molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For this compound, the HOMO is expected to be a π-orbital distributed across the aromatic ring system, while the LUMO would likely be a π*-orbital. The bromine atom, with its lone pairs, and the nitrogen atoms would significantly influence the energy and localization of these orbitals.

To illustrate the type of data that would be generated, a hypothetical FMO analysis is presented below.

Hypothetical Data Table: Frontier Molecular Orbital Properties of this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO

This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

DFT-based reactivity descriptors are powerful tools for predicting how a molecule will interact with other chemical species. These descriptors are derived from the electronic structure and can indicate the most likely sites for electrophilic or nucleophilic attack. Key reactivity descriptors include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites.

Local Softness and Hardness: These concepts, related to the HOMO-LUMO gap, help in predicting the reactivity of different atomic sites within the molecule.

For this compound, DFT calculations would likely predict that the nitrogen atoms are susceptible to electrophilic attack (protonation or alkylation), while certain carbon atoms in the pyridine (B92270) rings would be the preferred sites for nucleophilic substitution, influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. The bromine atom itself could participate in cross-coupling reactions.

While specific models of the charge distribution for this compound are not found in the existing literature, this analysis is a standard component of computational studies on heterocyclic systems.

Understanding the distribution of electron density within a molecule is fundamental to predicting its reactive behavior. DFT calculations can generate a detailed map of the electrostatic potential (ESP) and atomic charges. The ESP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

In this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential due to their lone pairs of electrons, making them likely sites for interactions with electrophiles. The hydrogen atoms bonded to the carbon framework would exhibit positive potential. The carbon atom attached to the bromine would also be a site of interest, with its reactivity influenced by the interplay of inductive and resonance effects.

Hypothetical Data Table: Calculated Atomic Charges for this compound

AtomHypothetical Mulliken Charge
N2-0.45
N7-0.48
C4+0.15
Br-0.05

This table is for illustrative purposes only and represents the type of data that would be obtained from a DFT charge distribution analysis.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe the electronic excited states of molecules. It is a widely used method for calculating the absorption and emission spectra of organic compounds.

Specific TD-DFT simulated absorption spectra for this compound have not been reported in the scientific literature.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of its electronic transitions and their corresponding oscillator strengths (intensities). This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions.

For this compound, TD-DFT would be expected to predict several absorption bands in the UV region. The lowest energy transitions would likely be of π → π* character, involving the promotion of an electron from the HOMO to the LUMO. The presence of the nitrogen lone pairs would also give rise to n → π* transitions. The bromine substituent would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2,7-naphthyridine (B1199556).

Hypothetical Data Table: Simulated Electronic Transitions for this compound

TransitionCalculated Wavelength (nm)Oscillator StrengthMajor Contribution
S₀ → S₁3100.15HOMO → LUMO (π → π)
S₀ → S₂2850.02HOMO-1 → LUMO (n → π)
S₀ → S₃2500.45HOMO → LUMO+1 (π → π*)

This table is for illustrative purposes only, demonstrating the typical output of a TD-DFT calculation.

Reaction Mechanism Studies

Detailed computational studies on the reaction mechanisms involving this compound are currently lacking in the available literature.

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which provides insight into the reaction kinetics and the feasibility of a proposed mechanism.

For this compound, DFT calculations could be used to study a variety of reactions, such as:

Nucleophilic Aromatic Substitution: Investigating the mechanism of displacement of the bromine atom by various nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: Modeling the catalytic cycle of reactions like Suzuki or Stille couplings at the C-Br bond.

Electrophilic Attack: Determining the most favorable site of protonation or other electrophilic additions and the associated energy barriers.

Such studies would provide a deeper understanding of the reactivity of this compound and aid in the design of synthetic routes to novel derivatives.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in mapping out the intricate details of chemical reactions, including the identification of intermediates and the characterization of transition states. For this compound, two primary classes of reactions are of significant interest: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The 2,7-naphthyridine core is electron-deficient, making it susceptible to nucleophilic attack. The bromine atom at the 4-position is a potential leaving group in SNAr reactions. Computational studies on similar systems, such as pyridinium (B92312) ions, have shown that the mechanism of SNAr reactions can be complex. For instance, in the reactions of 2-substituted N-methylpyridinium ions with piperidine, a mechanism involving a rate-determining hydrogen-bond formation followed by deprotonation of the addition intermediate was identified nih.gov. DFT calculations can be employed to model the reaction of this compound with various nucleophiles. These calculations would help in determining whether the reaction proceeds through a classic two-step addition-elimination mechanism via a Meisenheimer intermediate or a concerted pathway. Studies on 5-bromo-1,2,3-triazines with phenols have revealed a concerted SNAr mechanism, which was elucidated through computational analysis acs.org. The stability of the anionic intermediate is a key factor, and for pyridines, attack at the 2- and 4-positions is favored due to the stabilization of the negative charge by the nitrogen atom stackexchange.com. For this compound, computational modeling would likely show that the presence of the two nitrogen atoms significantly influences the stability of the intermediates and transition states, thereby governing the regioselectivity and reaction rates.

A hypothetical reaction pathway for a Suzuki-Miyaura coupling reaction of this compound with a generic boronic acid is presented below, with energies that would be typical for such a process as informed by computational studies on similar systems.

StepReactantsProductsHypothetical ΔG (kcal/mol)Hypothetical Activation Energy (Ea) (kcal/mol)
Oxidative Addition This compound + Pd(0)L2[4-(2,7-naphthyridinyl)]-Pd(II)(Br)L2-1015-20
Transmetalation [4-(2,7-naphthyridinyl)]-Pd(II)(Br)L2 + R-B(OH)2[4-(2,7-naphthyridinyl)]-Pd(II)(R)L2 + BrB(OH)2-520-25
Reductive Elimination [4-(2,7-naphthyridinyl)]-Pd(II)(R)L24-R-2,7-naphthyridine + Pd(0)L2-2510-15

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific values for this compound would require dedicated DFT calculations.

Solvent Effects on Reaction Thermodynamics and Kinetics

The choice of solvent can have a profound impact on the thermodynamics and kinetics of a chemical reaction. Computational models, particularly those incorporating implicit or explicit solvent models, are adept at predicting and explaining these effects. For reactions involving polar and charged species, such as those often encountered in the chemistry of this compound, solvent effects are particularly significant.

In the context of SNAr reactions, polar solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction rate. Computational studies on 2,7-naphthyridine derivatives designed for nonlinear optical (NLO) applications have demonstrated that the electronic properties, such as the frontier molecular orbital energy gap, can be tuned by the solvent environment. These studies often employ DFT calculations in both gas phase and in the presence of solvents of varying polarity to understand these effects.

For palladium-catalyzed cross-coupling reactions, the solvent plays a multifaceted role, influencing not only the solubility of the reactants and catalyst but also the energetics of the catalytic cycle. Computational studies on the Suzuki-Miyaura reaction have shown that the nature of the solvent can affect the stability of the various palladium intermediates and the activation energy of the rate-determining step. For instance, the use of polar aprotic solvents is common in these reactions, and computational models can quantify the stabilization of the charged species involved in the transmetalation step.

The following table illustrates hypothetical solvent effects on the activation energy of the rate-determining transmetalation step in a Suzuki-Miyaura reaction of this compound, based on general principles observed in computational studies of similar reactions.

SolventDielectric Constant (ε)Hypothetical Activation Energy (Ea) (kcal/mol)
Toluene2.428
Tetrahydrofuran (THF)7.625
Dimethylformamide (DMF)36.722
Water80.120

Note: This table is for illustrative purposes. The actual trend and values would depend on the specific reaction and require detailed computational investigation.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is fundamental to comprehending its chemical and biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques for exploring these aspects.

Conformational Analysis: For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple. However, for its derivatives with flexible substituents, conformational analysis becomes crucial. Computational methods can be used to identify low-energy conformers and the energy barriers between them. For instance, a computational study focusing on the conformational analysis of transition states in aza-spiro ring formations highlighted the importance of understanding the conformational diversity of reaction intermediates nih.gov. For derivatives of this compound, understanding the preferred orientation of substituents relative to the naphthyridine ring can be important for predicting their interaction with biological targets or their packing in the solid state.

4 Bromo 2,7 Naphthyridine As a Synthetic Building Block and Precursor

Synthesis of Polyheterocyclic Systems

The unique structural arrangement of 4-Bromo-2,7-naphthyridine facilitates the construction of larger, fused heterocyclic systems through a variety of synthetic strategies.

Construction of Fused Pyridoacridones

A novel and efficient approach to the synthesis of pyrido[4,3,2-mn]acridones, a class of fused pyridoacridone alkaloids, has been developed utilizing 4-bromobenzo[c] researchgate.netnih.govnaphthyridine as a key starting material. This method involves a combination of a Parham-type cyclization, which is a metal-catalyzed intramolecular ring closure. This strategy provides a direct route to these complex polycyclic aromatic alkaloids, which are of significant interest due to their diverse biological activities. The readily available 4-bromobenzo[c] researchgate.netnih.govnaphthyridine undergoes regioselective direct ring metalation at the C-5 position, which is a crucial step in building the fused ring system researchgate.netnih.gov.

Preparation of Substituted Benzo[c]pyrazoloacs.orgnih.govnaphthyridines

While direct synthesis from this compound is not extensively documented in the reviewed literature, the synthesis of related pyrazolo[3,4-c]-2,7-naphthyridine derivatives has been achieved starting from substituted 1,3-dichloro-2,7-naphthyridines. These reactions proceed via nucleophilic substitution of the chlorine atoms followed by intramolecular cyclization to form the pyrazole (B372694) ring fused to the naphthyridine core. This suggests a potential, albeit multi-step, pathway from this compound, which would first require conversion of the bromo- group to a suitable functionality for initiating the pyrazole ring formation.

Formation of Isoxazolo[5,4-c]-2,7-naphthyridines

The synthesis of isoxazolo[5,4-c]-2,7-naphthyridines has been accomplished starting from 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. The key step in this transformation is the reaction with hydroxylamine (B1172632) hydrochloride, which leads to the formation of the isoxazole (B147169) ring through an intramolecular cyclization. To utilize this compound as a precursor for this system, a synthetic route would need to be devised to convert the bromo substituent into a cyano group at the C-4 position. This conversion is a feasible transformation, often achieved through palladium-catalyzed cyanation reactions using reagents like zinc cyanide (Zn(CN)₂) researchgate.netnih.govacs.org. The resulting 2,7-naphthyridine-4-carbonitrile (B12837030) could then be further functionalized to enter the established synthetic pathway for isoxazolo[5,4-c]-2,7-naphthyridines.

Precursor for Complex Organic Architectures

The reactivity of the carbon-bromine bond in this compound, coupled with the potential for functionalization at other positions, makes it an excellent starting point for the generation of complex and highly substituted organic molecules.

Generation of 4,5-Disubstituted Benzo[c]researchgate.netnih.govnaphthyridines

A significant application of 4-bromobenzo[c] researchgate.netnih.govnaphthyridine is in the synthesis of 4,5-disubstituted benzo[c] researchgate.netnih.govnaphthyridines. A powerful method to achieve this is through regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl at low temperatures. The resulting metalated intermediate can then be reacted with a wide variety of electrophiles, allowing for the introduction of diverse substituents at the C-5 position, adjacent to the bromine at C-4 researchgate.netnih.gov. This approach provides a versatile platform for creating a library of 4,5-disubstituted benzo[c] researchgate.netnih.govnaphthyridines, which are valuable building blocks for the synthesis of natural products and their analogues researchgate.netnih.gov.

Facilitation of Diverse Functional Group Introduction

The this compound scaffold allows for the introduction of a wide array of functional groups through various chemical transformations. The bromine atom at the C-4 position can be readily displaced or transformed using modern cross-coupling reactions.

Furthermore, the regioselective metalation at the C-5 position of 4-bromobenzo[c] researchgate.netnih.govnaphthyridine opens up a plethora of possibilities for functionalization. Quenching the metalated intermediate with different electrophiles has been shown to successfully introduce a variety of functional groups, as detailed in the table below researchgate.netnih.gov.

ElectrophileIntroduced Functional Group at C-5
Aldehydes (e.g., benzaldehyde)Secondary alcohols
IodineIodo group
Diethyl carbonateEthyl carboxylate
N,N-dimethylformamideAminoaldehyde
Allyl iodideAllyl group
Aryl iodides (Negishi coupling)Aryl groups

This dual reactivity at both the C-4 and C-5 positions makes this compound derivatives highly valuable precursors for creating complex and diverse molecular architectures researchgate.netnih.gov.

Applications in Materials Science and Ligand Design

The 2,7-naphthyridine (B1199556) core is a subject of growing interest in materials science due to its rigid, planar structure and the presence of two nitrogen atoms that can influence electronic properties and participate in intermolecular interactions. The bromo-substituent at the 4-position provides a reactive handle for chemists to introduce a variety of functional groups through cross-coupling reactions, enabling the synthesis of advanced materials.

Scaffolds for Fluorescent Naphthyridine Derivatives

The intrinsic electronic structure of the naphthyridine ring system makes it a promising scaffold for the development of fluorescent materials. Researchers have successfully utilized 2,7-naphthyridine derivatives as core fluorophores in the design of fluorescent probes. bohrium.com For instance, a fluorescent probe designated AND-DNP was developed based on a 2,7-naphthyridine backbone for the detection of thiophenol in aqueous environments. bohrium.com This probe demonstrated highly desirable properties, including a significant Stokes shift, low background fluorescence, and a high quantum yield upon reacting with its target. bohrium.com

The performance of the AND-DNP probe highlights the potential of the 2,7-naphthyridine scaffold in creating sensitive and selective chemical sensors. Key characteristics of this probe are detailed in the table below.

PropertyValueDescription
AnalyteThiophenolThe substance detected by the probe.
Stokes Shift225 nmThe difference between the maximum wavelengths of absorption and emission, indicating minimal self-absorption. bohrium.com
Fluorescence Enhancement240-foldThe increase in fluorescence intensity upon binding to the analyte. bohrium.com
Response Time30 secondsThe time required for the probe to react and produce a stable signal. bohrium.com
EmissionRedThe color of the light emitted by the probe after reacting with the analyte. bohrium.com

While research has also explored other isomers, such as 1,8-naphthyridine (B1210474), for creating fluorescent compounds through the introduction of dialkylamino groups, the successful development of probes like AND-DNP confirms the utility of the 2,7-naphthyridine core itself as a fundamental component for new fluorescent materials. bohrium.commdpi.com

Use in Organic Electronics Scaffolds

The field of organic electronics leverages conjugated organic molecules to create devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the naphthyridine ring makes it a suitable building block for n-type (electron-transporting) materials, which are essential components in these devices.

Research has demonstrated that naphthyridine-based compounds can exhibit high thermal stability, with decomposition temperatures reaching up to 400°C, and possess high electron affinities. These properties are critical for the operational stability and efficiency of organic electronic devices. By systematically modifying the structure of naphthyridine-based oligomers, scientists can fine-tune their electronic and photophysical properties to achieve emissions across the visible spectrum, from blue to yellow, with high quantum yields. This tunability has been applied to fabricate single-layer OLEDs that exhibit bright yellow-to-white emissions.

Ligand Components for Catalytic Systems

The nitrogen atoms within the 2,7-naphthyridine scaffold possess lone pairs of electrons that can coordinate with metal centers, making the molecule a candidate for use as a ligand in catalysis. While extensive research has focused on the related 1,8-naphthyridine isomer, the principles of coordination chemistry are applicable to the 2,7-naphthyridine structure as well.

Studies have shown that 1,8-naphthyridine-based ligands can form stable complexes with a variety of transition metals, including rhodium, iridium, ruthenium, copper, nickel, and silver. researchgate.netrsc.org These metal complexes have been employed as effective catalysts in a range of chemical transformations. researchgate.net For example, ruthenium complexes bearing 1,8-naphthyridine ligands have been used to catalyze the transfer hydrogenation of aldehydes. ntu.edu.tw Similarly, dinuclear silver(I) complexes with naphthyridine-diimine ligands have shown potential in visible-light photochemistry and photoredox catalysis. rsc.org The ability of the naphthyridine core to support well-defined metal complexes provides a foundation for exploring this compound as a precursor for new, potentially more effective, catalytic systems.

Contribution to Supramolecular Chemistry Scaffolds

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The 2,7-naphthyridine scaffold is well-suited for this field due to its defined geometry and the presence of nitrogen atoms that can act as hydrogen bond acceptors.

Research on the closely related 1,8-naphthyridine-2,7-dicarboxylates has shown that these molecules can spontaneously self-assemble into well-ordered, one-dimensional "tapes" in the solid state. rsc.org This assembly is driven by a network of weak C-H···N and C-H···O hydrogen bonds, demonstrating the powerful directing influence of the naphthyridine core. rsc.org

Beyond simple self-assembly, the naphthyridine heterocycle is recognized as a versatile scaffold for constructing more complex supramolecular architectures. researchgate.net Its rigid structure and predictable interaction patterns have led to its incorporation into molecular tweezers, highly selective molecular receptors, and host-guest systems. researchgate.net The ability to functionalize this compound allows for the rational design of molecules programmed to assemble into specific, functional supramolecular structures.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Transformations

Modern catalytic methods offer powerful tools for derivatizing heterocyclic compounds like 4-bromo-2,7-naphthyridine. The focus is shifting towards strategies that offer unprecedented efficiency, selectivity, and access to previously unobtainable molecular structures.

Direct C-H activation is a rapidly evolving field that promises to streamline synthetic pathways by directly converting carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. For derivatives of this compound, this strategy can provide access to novel functionalization patterns.

Research on the closely related 4-bromobenzo[c][2,7]naphthyridine has demonstrated the potential of this approach. This molecule undergoes a regioselective direct ring metalation at the C-5 position using TMPMgCl·LiCl at low temperatures. d-nb.info This C-H activation step generates a reactive intermediate that can be trapped by various electrophiles, yielding a diverse range of 5-substituted products. d-nb.info This method serves as a proof-of-concept for applying similar C-H functionalization strategies directly to the this compound core, enabling the introduction of new substituents without the need for pre-functionalized starting materials. The regioselectivity of such reactions is a key advantage, allowing for precise control over the modification of the naphthyridine skeleton.

Below is a table summarizing the results from the regioselective metalation of 4-bromobenzo[c][2,7]naphthyridine and subsequent reaction with various aldehydes, illustrating the potential of this strategy.

Electrophile (Aldehyde)Product (5-substituted secondary alcohol)Yield (%)
Benzaldehyde5-(hydroxy(phenyl)methyl) derivative66
4-Methoxybenzaldehyde5-(hydroxy(4-methoxyphenyl)methyl) derivative61
2-Thiophenecarboxaldehyde5-(hydroxy(thiophen-2-yl)methyl) derivative58
4-(Trifluoromethyl)benzaldehyde5-(hydroxy(4-(trifluoromethyl)phenyl)methyl) derivative50

This data is based on the functionalization of 4-bromobenzo[c] chim.itwikipedia.orgnaphthyridine and is presented to illustrate the potential of C-H activation strategies. d-nb.info

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.netprinceton.edu It operates under mild conditions, typically at room temperature using simple light sources, and can facilitate a wide range of chemical transformations. researchgate.netprinceton.edu For this compound, photoredox catalysis could open pathways for novel derivatizations through radical-mediated processes.

One potential application is in C-H functionalization. For instance, photoredox methods have been successfully used for the site-selective bromination of unactivated aliphatic C-H bonds using N-bromoamide reagents. researchgate.net This principle could be adapted to introduce new functional groups onto alkyl substituents of the naphthyridine core. Another promising avenue is reductive dehalogenation, where a photoredox catalyst could be used to convert the C-Br bond into a C-H bond or to generate a radical intermediate that can participate in subsequent coupling reactions. princeton.edu The ability to generate radicals under gentle conditions provides a complementary approach to traditional ionic or transition-metal-catalyzed reactions, potentially leading to unique reactivity and the synthesis of novel 4-substituted-2,7-naphthyridine derivatives.

Electrochemistry offers a green and efficient alternative to conventional chemical reagents for driving redox reactions. nih.gov In the context of brominated naphthyridines, electrochemical methods could be employed for both the synthesis and further transformation of this compound. The anodic oxidation of bromide salts like NaBr can generate bromine in situ, providing a safer and more controlled method for bromination reactions compared to using hazardous elemental bromine. nih.gov

This approach, termed electrochemical bromination, has been effectively applied to a variety of electron-rich aromatic and heteroaromatic compounds. nih.gov The use of paired electrolysis, where simultaneous oxidation at the anode and reduction at the cathode contribute to the desired transformation, can lead to very high current efficiencies. nih.gov For this compound, electrochemical strategies could be envisioned not only for its synthesis but also for subsequent modifications. For example, electrochemical cross-coupling reactions could be developed where the bromide is reductively cleaved to generate a nucleophilic species for further reaction. The mild conditions and high degree of control inherent to electrosynthesis make it a compelling area for future research in naphthyridine chemistry. rsc.org

Development of Stereoselective Syntheses

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Developing methods to produce enantiomerically pure or enriched derivatives of this compound is a critical future direction, as chirality can profoundly influence biological activity and material properties.

Asymmetric catalysis is the most elegant and efficient method for generating chiral compounds. This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. While challenging, the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives has seen significant progress. chim.it These strategies, including asymmetric additions, reductions, cross-couplings, and C-H functionalizations, can serve as a blueprint for developing methods applicable to the 2,7-naphthyridine (B1199556) system. chim.it

For example, introducing a prochiral substituent onto the this compound core would create a substrate for asymmetric reduction or addition reactions. Furthermore, novel chiral ligands based on the naphthyridine scaffold itself have been developed. Chiral 1,8-naphthyridine-based ligands have been successfully used in copper-catalyzed reactions to construct axially chiral compounds. rsc.org This highlights the potential for creating chiral catalysts and ligands from the naphthyridine family, which could then be used to synthesize other chiral derivatives in an enantioselective manner.

When a racemic mixture of a chiral derivative is formed, kinetic resolution offers a powerful method for separating the enantiomers. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted into a new product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

This strategy could be applied to chiral derivatives synthesized from this compound. For instance, if a racemic alcohol derivative of this compound were prepared, an enzymatic or chiral catalyst-mediated acylation could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. A related, more advanced technique is dynamic kinetic resolution, where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for the conversion of the entire racemic starting material into a single enantiomer of the product. These resolution strategies represent a viable and important future approach for accessing enantiopure 2,7-naphthyridine derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation

The evolution of chemical synthesis is rapidly moving towards automation to enhance reproducibility, increase efficiency, and explore vast reaction spaces. For a versatile building block like this compound, integrating its chemistry with automated platforms and high-throughput experimentation (HTE) is a logical and powerful next step.

Automated synthesis platforms, often utilizing robotic liquid handlers and flow chemistry systems, can be programmed to perform multistep reaction sequences. In the context of this compound, this would enable the rapid generation of derivative libraries. For instance, an automated system could perform a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) in parallel, using a diverse set of boronic acids, amines, or alkynes to displace the bromine atom. This approach dramatically accelerates the Structure-Activity Relationship (SAR) studies crucial for medicinal chemistry programs. nih.gov

High-throughput screening (HTS) is a complementary technology where large libraries of compounds are rapidly tested for biological activity. acs.orgchemdiv.com The synthesis of novel 2,7-naphthyridine derivatives is often driven by the search for new therapeutic agents, with documented activities including antitumor and antimicrobial effects. researchgate.netnih.gov By coupling automated synthesis of this compound derivatives with HTS, researchers can create a seamless workflow from compound conception to biological data acquisition. nih.gov A high-content screen of 1.8 million compounds, which led to the identification of 8-hydroxy-naphthyridines with antileishmanial activity, exemplifies the power of this approach. acs.orgnih.gov Such a system would allow for the efficient exploration of how different substituents at the C4 position influence a desired biological outcome, significantly reducing the timeline for hit identification.

Table 1: Illustrative High-Throughput Experimentation (HTE) Array for this compound Derivatization

Well Coupling Partner Catalyst Ligand Solvent Yield (%)
A1 Phenylboronic acid Pd(PPh₃)₄ - Dioxane/H₂O 85
A2 3-Thienylboronic acid Pd(dppf)Cl₂ - DME 78
A3 Aniline Pd₂(dba)₃ Xantphos Toluene 65
A4 Morpholine Pd₂(dba)₃ BINAP Toluene 72
B1 Phenylacetylene Pd(PPh₃)₂Cl₂/CuI - Triethylamine 91

Note: This table is illustrative and represents a potential HTE setup. Actual results may vary.

Computational Methodologies for Reaction Discovery and Optimization

Computational chemistry is an increasingly indispensable tool for predicting reaction outcomes, elucidating mechanisms, and designing novel synthetic pathways. For this compound, computational methods, particularly Density Functional Theory (DFT), can provide profound insights that guide experimental work. researchgate.net

DFT calculations can be used to model the transition states of potential reactions involving the this compound core. ias.ac.inias.ac.in For example, when exploring a novel C-H activation or cross-coupling reaction, DFT can help predict the regioselectivity and activation energy barriers for different pathways, saving significant experimental resources. rsc.org These calculations can also be used to understand the electronic properties of the naphthyridine ring system, predicting how the bromine substituent influences the reactivity of other positions on the heterocycle. ias.ac.in

Furthermore, the rise of machine learning (ML) in chemistry offers new avenues for reaction discovery and optimization. nih.govresearchgate.net An ML model could be trained on a large dataset of known cross-coupling reactions involving bromo-substituted heterocycles. nih.gov This trained algorithm could then predict the optimal conditions (catalyst, ligand, solvent, temperature) for a desired transformation of this compound with a high degree of accuracy. nih.gov Such predictive models accelerate the optimization phase of synthesis, moving beyond trial-and-error experimentation towards data-driven design. rsc.org

Table 2: Comparison of Computational Approaches for Naphthyridine Chemistry

Methodology Application Key Insights
Density Functional Theory (DFT) Reaction mechanism studies, transition state analysis, electronic structure calculation Activation energies, reaction pathways, charge distribution, HOMO/LUMO energies. researchgate.netias.ac.inias.ac.in
Time-Dependent DFT (TD-DFT) Prediction of spectroscopic properties (UV-Vis, fluorescence) Electronic transition energies, absorption maxima (λmax). rsc.org

| Machine Learning (ML) | Reaction outcome prediction, optimization of reaction conditions, virtual screening | Predicted yields, optimal catalyst/ligand/solvent combinations, potential biological activity. nih.govresearchgate.net |

Investigation of Advanced Spectroscopic Techniques for In-Situ Monitoring

The detailed understanding and control of a chemical reaction are paramount for ensuring safety, maximizing yield, and guaranteeing purity. Process Analytical Technology (PAT) utilizes in-situ (in the reaction vessel) monitoring tools to provide real-time data on reaction progress. mt.comresearchgate.net The application of these techniques to the synthesis and derivatization of this compound represents a significant area for future development.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ monitoring. americanpharmaceuticalreview.comyoutube.comyoutube.com By inserting a probe directly into the reaction mixture, these techniques can track the disappearance of reactants and the appearance of products and intermediates in real time. For instance, in a Suzuki coupling reaction of this compound, one could monitor the decrease of a vibrational band associated with the C-Br bond and the simultaneous emergence of new bands corresponding to the newly formed C-C bond. This allows for precise determination of reaction endpoints, preventing the formation of impurities from over- or under-reacting.

This real-time data is invaluable for process optimization. It allows chemists to build detailed kinetic models of the reaction, understand the influence of various parameters (e.g., temperature, catalyst loading), and identify potential bottlenecks or side reactions. americanpharmaceuticalreview.com For scaling up the production of a key this compound derivative, this level of process understanding is critical for ensuring a robust and reproducible manufacturing process. researchgate.net

Table 3: Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Technique Information Provided Advantages for this compound Chemistry
FTIR Spectroscopy Real-time concentration of reactants, products, and intermediates based on vibrational modes. Non-destructive, provides rich kinetic data, useful for tracking functional group transformations (e.g., C-Br to C-C). americanpharmaceuticalreview.com
Raman Spectroscopy Complementary vibrational information to FTIR, less sensitive to water, good for monitoring symmetric bonds. Can be used in aqueous media, provides distinct fingerprints for aromatic ring systems. youtube.com

| High-Performance Liquid Chromatography (HPLC) | Online analysis of reaction mixture composition. | Provides quantitative data on multiple components, useful for complex reaction mixtures. youtube.com |

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., downfield shifts for C-4 bromine: δ ~150 ppm in ¹³C) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (theoretical: 223.97 g/mol for C₈H₅BrN₂) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O) assess purity (>97%) and monitor reaction progress .

Q. Advanced Structural Elucidation

  • X-ray Crystallography : Resolves ambiguities in regiochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .

What biological activities have been reported for this compound derivatives, and what are their proposed mechanisms?

Antimicrobial Applications
Derivatives functionalized with amino or thiol groups exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. Mechanistic studies suggest inhibition of DNA gyrase via competitive binding to the ATPase domain, disrupting supercoiling .

Anticancer Potential
Palladium-catalyzed coupling products (e.g., 4-aryl-2,7-naphthyridines) show IC₅₀ values of 0.5–5 µM in breast cancer (MCF-7) and leukemia (K562) cell lines. Proposed targets include topoisomerase II and kinase signaling pathways (e.g., PI3K/AKT) .

How do structural modifications at position 4 alter the physicochemical properties of 2,7-naphthyridine derivatives?

Q. Comparative Analysis

Derivative LogP Solubility (mg/mL) Thermal Stability (°C)
This compound2.10.15 (H₂O)220–225 (decomp.)
4-Amino-2,7-naphthyridine1.38.7 (H₂O)180–185
4-Phenyl-2,7-naphthyridine3.80.02 (H₂O)250–255

Bromine increases hydrophobicity and thermal stability but reduces solubility. Amino groups enhance aqueous solubility, favoring pharmacokinetic profiles .

How can researchers resolve contradictions in reported reactivity or biological data for this compound?

Case Study: Conflicting Substitution Rates
Discrepancies in nucleophilic aromatic substitution (SNAr) rates (e.g., 2 h vs. 15 h for amine reactions) arise from solvent polarity and base strength. Mitigation strategies:

  • Control Experiments : Compare DMF (polar aprotic) vs. THF (less polar) with DBU as a strong base.
  • Kinetic Profiling : Monitor reaction progress via HPLC to identify rate-limiting steps .

Biological Data Variability
Cell line-specific responses (e.g., MCF-7 vs. HeLa) necessitate standardized assays (e.g., MTT under 5% O₂). Validate target engagement using siRNA knockdowns or competitive binding assays .

What are the emerging applications of this compound in materials science?

Q. Advanced Functional Materials

  • OLEDs : 4-Bromo derivatives serve as electron-transport layers. Device efficiency correlates with bromine’s electron-withdrawing effect (EQE: 12–15%) .
  • Metal-Organic Frameworks (MOFs) : Coordination with Cu(I) or Ag(I) yields porous structures for gas storage (CO₂ uptake: 3.2 mmol/g at 1 bar) .

What safety and handling protocols are essential for this compound in laboratory settings?

  • Toxicity : LD₅₀ (oral, rat) > 500 mg/kg; handle with nitrile gloves and fume hoods.
  • Storage : Desiccate at -20°C under argon to prevent bromine loss via hydrolysis .
  • Waste Disposal : Neutralize with 10% NaHCO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.